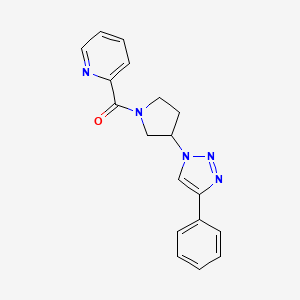

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O and its molecular weight is 319.368. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

For instance, some 1,2,3-triazole derivatives have shown inhibitory potential against carbonic anhydrase-II . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Given the potential inhibitory action on enzymes like carbonic anhydrase-ii , it can be inferred that the compound may affect pathways regulated by these enzymes.

Pharmacokinetics

The presence of the 1,2,3-triazole ring in the compound structure could potentially improve the pharmacokinetics, pharmacological, and toxicological properties of the compound .

Result of Action

Some 1,2,3-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antifungal activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex arrangement of nitrogen-containing heterocycles, specifically featuring triazole, pyrrolidine, and pyridine moieties. Its molecular formula is C18H17N5O with a molecular weight of approximately 319.4 g/mol . The structural uniqueness contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that derivatives of similar triazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Breast Cancer Cells

In one study, compounds related to triazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives displayed stronger cytotoxicity than cisplatin, a common chemotherapy drug. Notably, these compounds induced apoptosis through activation of caspases and modulation of key proteins involved in apoptosis pathways such as p53 and NF-kB .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 | 15 | Induces apoptosis via caspase activation |

| 3b | MDA-MB-231 | 20 | Promotes ROS production and autophagy |

Antimicrobial and Antifungal Activities

The compound has also been investigated for its antimicrobial and antifungal properties. Research indicates that similar triazole-based compounds demonstrate efficacy against various pathogens.

Research Findings

- Antimicrobial Activity : In vitro studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Compounds have been tested against fungal strains like Candida albicans, showing significant inhibitory effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole or pyridine rings can enhance potency or selectivity against specific targets.

Key Insights from SAR Studies

- Positioning of Functional Groups : Variations in the positioning of substituents on the triazole or pyridine rings can significantly impact biological activity.

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-18(16-8-4-5-10-19-16)22-11-9-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-8,10,13,15H,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQHMHOCPRFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.